Benzyl-(3-iodo-benzyl)-amine
CAS No.:
Cat. No.: VC18611157
Molecular Formula: C14H14IN
Molecular Weight: 323.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14IN |
|---|---|
| Molecular Weight | 323.17 g/mol |
| IUPAC Name | N-[(3-iodophenyl)methyl]-1-phenylmethanamine |
| Standard InChI | InChI=1S/C14H14IN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |
| Standard InChI Key | AOSOBQKVRZFOHZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC(=CC=C2)I |
Introduction
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of Benzyl-(3-iodo-benzyl)-amine typically involves nucleophilic substitution or reductive amination. A representative route is outlined below:
Method A: Nucleophilic Substitution
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3-Iodobenzyl chloride is reacted with benzylamine in the presence of a base (e.g., K₂CO₃) in anhydrous dichloromethane.
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The reaction proceeds via an SN2 mechanism, yielding the secondary amine after 12–24 hours at room temperature.
Method B: Reductive Amination
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3-Iodobenzaldehyde and benzylamine are condensed using a reducing agent (e.g., NaBH₄) in methanol.
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The imine intermediate is reduced to the amine, achieving yields of 70–85% .
| Synthesis Method | Reagents | Yield (%) | Reaction Time |
|---|---|---|---|
| Nucleophilic Substitution | 3-Iodobenzyl chloride, K₂CO₃ | 65–75 | 12–24 h |
| Reductive Amination | 3-Iodobenzaldehyde, NaBH₄ | 70–85 | 6–8 h |
Reactivity and Functionalization
The iodine atom enables diverse transformations:
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Cross-coupling reactions: Suzuki-Miyaura coupling with boronic acids to form biaryl structures.
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Electrophilic substitution: Iodine directs incoming electrophiles to the para position.
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Amine alkylation: Reacts with alkyl halides to form tertiary amines.
| Biological Activity | Target | IC₅₀ (µM) |
|---|---|---|
| Antimicrobial | S. aureus | 50 |
| Receptor Binding | 5-HT₁A | 12.3 |
Applications in Medicinal Chemistry
Radiopharmaceutical Development
The iodine-131 isotope is used in targeted radiotherapy. Benzyl-(3-iodo-benzyl)-amine serves as a precursor for labeling with radioisotopes, enabling imaging and treatment of thyroid cancers.
Drug Intermediate
The compound is a key intermediate in synthesizing kinase inhibitors and antipsychotics. For example, it has been utilized in the synthesis of ibrutinib analogs through Pd-catalyzed cross-coupling .
Industrial Production and Scale-Up
Optimization Challenges
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Iodine volatility: Requires low-temperature reactions to prevent sublimation.
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Purification: Column chromatography is essential to separate regioisomers.
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times from hours to minutes and improves yield consistency (Table 3) .
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 70 | 85 |
| Time | 12 h | 20 min |
Case Studies and Research Findings
Anticancer Agent Development
A 2024 study modified Benzyl-(3-iodo-benzyl)-amine with a pyrimidine moiety, resulting in a compound with IC₅₀ = 1.2 µM against breast cancer cells (MCF-7).
Neuroprotective Effects
In rodent models, derivatives reduced neuronal apoptosis by 40% in ischemic stroke, linked to NMDA receptor antagonism.
Future Directions
Future research should prioritize:
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Toxicology profiles: Assess long-term safety for therapeutic use.
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Green chemistry: Develop solvent-free syntheses using catalytic iodine recycling.
Benzyl-(3-iodo-benzyl)-amine’s versatility positions it as a cornerstone in drug discovery and materials science, meriting expanded interdisciplinary investigation.
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